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Abstract

5-Hydroxy-7-methoxyflavanone, also known as pinostrobin, is a naturally occurring flavanone
found in a variety of plants.[1] As a member of the flavonoid family, it has garnered significant
scientific interest for its diverse pharmacological activities, including anticancer, anti-
inflammatory, and neuroprotective properties.[2][3] This technical guide provides a
comprehensive overview for researchers, scientists, and drug development professionals,
detailing the compound's physicochemical properties, natural occurrence, biosynthetic
pathway, and methodologies for its extraction and characterization. Furthermore, it delves into
the molecular mechanisms underlying its biological activities and evaluates its potential as a
lead compound for therapeutic development. This document synthesizes current knowledge
with practical, field-proven insights to facilitate further investigation and application of this
promising plant metabolite.

Physicochemical Characteristics

5-Hydroxy-7-methoxyflavanone is a monohydroxyflavanone characterized by a C6-C3-C6
backbone. Its structure consists of a chroman-4-one ring system with a phenyl substituent at
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position 2, a hydroxyl group at position 5, and a methoxy group at position 7.[1] This
substitution pattern, particularly the methoxylation, significantly influences its lipophilicity and
subsequent bioavailability and interaction with cellular targets.[4]

Property Value Source

(2S)-5-hydroxy-7-methoxy-2-
IUPAC Name phenyl-2,3-dihydrochromen-4- [1]
one

Pinostrobin, Pinocembrin-7-

Synonyms methylether 03]
CAS Number 480-37-5 [5]
Molecular Formula C16H1404 [5]
Molecular Weight 270.28 g/mol [5]
Appearance White to Off-White Solid [6]
Melting Point 99-100 °C [6]

» Slightly soluble in Chloroform,
Solubility [6]
DMSO, Methanol

Natural Occurrence and Biosynthesis
Natural Sources

5-Hydroxy-7-methoxyflavanone has been isolated from a diverse range of plant species,
highlighting its role as a significant secondary metabolite. Its presence is well-documented in
medicinal plants and resins, which underscores its long history in traditional medicine.
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Plant Species Family Plant Part Reference
Boesenbergia rotunda  Zingiberaceae Rhizomes [1]
Populus tomentosa Salicaceae - [1]
Heliotropium ]

Boraginaceae - [7]
taltalense
Turnera diffusa Passifloraceae - [8]
Dragon's Blood Resin  Various Resin [9]
Artemisia

Asteraceae - [10]
sphaerocephala

Biosynthetic Pathway

The biosynthesis of 5-Hydroxy-7-methoxyflavanone originates from the general
phenylpropanoid pathway, a ubiquitous route for the production of flavonoids in plants.[11] The
pathway begins with the amino acid L-phenylalanine and proceeds through a series of
enzymatic reactions to form the core flavanone structure, which is then modified to yield the
final product.

The key steps involve:

e Phenylalanine Ammonia-Lyase (PAL) and Cinnamic Acid 4-Hydroxylase (C4H) convert L-
phenylalanine to p-coumaric acid.[11]

e 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its CoA-ester, p-coumaroyl-
CoA.

o Chalcone Synthase (CHS), a key rate-limiting enzyme, catalyzes the condensation of one
molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin
chalcone.[11]

o Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone
into (2S)-naringenin, the central precursor for most flavanones.[11]
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e Subsequent tailoring enzymes modify the naringenin scaffold. In this case, an O-
methyltransferase (OMT) is hypothesized to catalyze the methylation of the hydroxyl group
at the 7-position of pinocembrin (5,7-dihydroxyflavanone) to produce 5-Hydroxy-7-
methoxyflavanone.

Phenylpropanoid Pathway Flavonoid Biosynthesis
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Putative biosynthetic pathway of 5-Hydroxy-7-methoxyflavanone.

Extraction, Isolation, and Characterization

The isolation of 5-Hydroxy-7-methoxyflavanone from plant matrices requires a systematic
workflow involving extraction and multi-step chromatographic purification. The choice of
solvents and chromatographic phases is dictated by the polarity of the target compound.

Generalized Experimental Protocol

This protocol is a robust, self-validating system adapted from established methodologies for
flavonoid isolation.[12]

Step 1: Plant Material Preparation
e Obtain dried and powdered plant material (e.g., rhizomes, roots).

o Causality: Grinding the material increases the surface area, maximizing contact with the
extraction solvent for higher yield. Drying to a constant weight prevents the introduction of
water, which can interfere with extraction efficiency and promote microbial growth.

Step 2: Solvent Extraction

o Perform exhaustive extraction of the plant powder with 80-95% methanol or ethanol at room
temperature or under reflux.
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o Causality: Methanol and ethanol are effective solvents for a broad range of flavonoids,
including flavanones. Refluxing can increase extraction efficiency, but room temperature
maceration is preferred for potentially thermolabile compounds.

Step 3: Fractionation by Liquid-Liquid Partitioning
Concentrate the crude extract under reduced pressure.

Resuspend the residue in an aqueous methanol solution and partition sequentially against
solvents of increasing polarity, such as n-hexane, chloroform, and finally ethyl acetate.

Causality: This step separates compounds based on their differential solubility. Flavanones
like pinostrobin are typically of intermediate polarity and will be enriched in the ethyl acetate
fraction, removing highly nonpolar lipids (n-hexane) and highly polar sugars/salts (aqueous
layer).[12]

Step 4: Chromatographic Purification
Subject the dried ethyl acetate fraction to Silica Gel Column Chromatography.

Elute with a gradient solvent system, typically n-hexane:ethyl acetate, gradually increasing
the polarity.

Monitor fractions using Thin-Layer Chromatography (TLC).

Pool fractions containing the target compound and further purify using Sephadex LH-20
column chromatography and/or preparative High-Performance Liquid Chromatography
(HPLC) on a C18 column.[12]

Causality: Silica gel separates compounds based on polarity (normal-phase). Sephadex
separates based on size and aromaticity. Reverse-phase preparative HPLC (C18) provides
high-resolution separation, yielding a highly pure compound suitable for structural elucidation
and biological assays.
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Generalized workflow for the isolation of 5-Hydroxy-7-methoxyflavanone.

Structural Characterization

The identity and purity of the isolated compound must be unequivocally confirmed using a suite
of spectroscopic techniques.[13]

o High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final
compound. A single, sharp peak under multiple wavelength detections (e.g., 280 nm, 320
nm) indicates high purity.
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e Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact
mass of the molecule, allowing for the confirmation of its elemental composition (C16H140a4).
[13] Tandem MS (MS/MS) reveals characteristic fragmentation patterns that help in structural
confirmation.

e Nuclear Magnetic Resonance (NMR): *H-NMR and 3C-NMR spectroscopy are essential for
determining the carbon-hydrogen framework. 2D-NMR experiments (COSY, HSQC, HMBC)
establish the connectivity between protons and carbons, confirming the precise substitution
pattern of the hydroxyl and methoxy groups on the flavanone scaffold.[13]

Biological Activities and Mechanisms of Action

While research into 5-Hydroxy-7-methoxyflavanone is ongoing, several studies have
highlighted its significant therapeutic potential, particularly in oncology and inflammatory
diseases.

Anticancer Activity

5-Hydroxy-7-methoxyflavanone has demonstrated cytotoxic effects against various cancer
cell lines.[2][14] A key study elucidated its mechanism in human colon carcinoma (HCT-116)
cells, revealing a pro-apoptotic effect mediated by oxidative stress.[2]

Mechanism: Induction of ROS-Mediated Apoptosis Treatment of HCT-116 cells with this
flavanone leads to an increase in intracellular Reactive Oxygen Species (ROS).[2] This surge
in ROS acts as a critical signaling event, triggering two interconnected cell death pathways:

o Endoplasmic Reticulum (ER) Stress: The ROS accumulation induces ER stress, leading to
the release of intracellular calcium (Ca2*) and the phosphorylation of c-Jun N-terminal kinase
(INK).[2]

» Mitochondrial Dysfunction: The activated JNK pathway, along with direct ROS effects,
perturbs mitochondrial membrane potential. This results in the downregulation of the anti-
apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins Bax and BID.[2] This
cascade culminates in the release of cytochrome c from the mitochondria into the cytosol,
which activates caspase-3, the primary executioner caspase, leading to apoptotic cell death.
[2] The entire process can be reversed by pre-treatment with a ROS scavenger like N-acetyl-
I-cysteine (NAC), confirming that ROS generation is the crucial initiating event.[2]
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ROS-mediated apoptotic pathway induced by 5-Hydroxy-7-methoxyflavanone.

Anti-inflammatory Effects
Flavonoids are well-known for their anti-inflammatory properties.[15] Structurally related
methoxyflavones have been shown to exert potent anti-inflammatory effects by inhibiting key
mediators of the inflammatory response.[16][17] For instance, polymethoxylated flavones can
suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-
2), enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively.[18]
[19] This suppression is often achieved by inhibiting the activation of pro-inflammatory
transcription factors like Nuclear Factor-kappaB (NF-kB).[17][18] It is plausible that 5-Hydroxy-
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7-methoxyflavanone shares these mechanisms, making it a candidate for treating
inflammatory diseases.

Neuroprotective Potential

While direct evidence is limited, studies on structurally analogous flavanones suggest a
potential neuroprotective role. For example, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone was
shown to protect neuronal cells from oxidative stress-induced toxicity and improve cognitive
performance in animal models.[20] The mechanism involved the regulation of the glutathione
redox ratio (GSH/GSSG) and the upregulation of brain-derived neurotrophic factor (BDNF) via
the phosphorylation of cAMP-response element-binding protein (CREB).[12][20] Given the
structural similarities, investigating 5-Hydroxy-7-methoxyflavanone for similar neuroprotective
activities is a promising avenue of research.

Pharmacokinetics and Drug Development

The therapeutic success of any compound is contingent upon its pharmacokinetic profile:
absorption, distribution, metabolism, and excretion (ADME).

Metabolism and Bioavailability

Direct pharmacokinetic data for 5-Hydroxy-7-methoxyflavanone is not extensively
documented. However, studies on similar flavonoids provide critical insights. The hydroxyl
group at position 5 and the methoxy group at position 7 influence its metabolic fate.
Hydroxylated flavones are typically subject to extensive phase Il metabolism in the liver and
intestines, undergoing glucuronidation and sulfation.[21] The 5-hydroxyl group is generally
more resistant to glucuronidation than the 7-hydroxyl group, which may affect its metabolic
profile compared to 5,7-dihydroxyflavanone (pinocembrin).[21]

Methoxylation can sometimes improve metabolic stability and oral bioavailability by protecting a
hydroxyl group from conjugation and increasing lipophilicity, which may enhance cell
membrane permeability.[4] A study on the closely related 5,7-dimethoxyflavone showed rapid
absorption after oral administration in mice, with peak plasma concentrations reached within 30
minutes and wide distribution to various tissues.[22] It is likely that 5-Hydroxy-7-
methoxyflavanone also undergoes rapid absorption and extensive metabolism.

Analytical Bioanalysis Protocol
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To conduct pharmacokinetic studies, a validated, sensitive, and selective bioanalytical method
is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold
standard for quantifying small molecules in complex biological matrices like plasma.

Protocol: Quantification in Plasma via LC-MS/MS

o Sample Preparation (Protein Precipitation): To 100 pL of plasma, add 300 pL of acetonitrile
containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar
flavanone). Vortex vigorously for 2 minutes.

o Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

e Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to
dryness under a gentle stream of nitrogen.

e Reconstitution: Reconstitute the residue in 100 pL of the initial mobile phase (e.g., 50:50
acetonitrile:water with 0.1% formic acid).

e Analysis: Inject 5 pL into the LC-MS/MS system.

o Causality: Protein precipitation is a rapid and effective method for removing the bulk of
interfering macromolecules from plasma. The use of an internal standard is critical for
correcting variations in sample recovery and instrument response, ensuring accurate and
precise quantification according to FDA/ICH guidelines.[23]
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Parameter

Typical Value/Condition

LC Column

C18 (e.g., 2.1 x 50 mm, 1.8 pum)

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Acetonitrile

Flow Rate

0.4 mL/min

lonization Mode

Electrospray lonization (ESI), Positive or

Negative

Detection

Multiple Reaction Monitoring (MRM)

MRM Transition

To be determined experimentally (e.g., [M+H]*

- fragment ions)

Conclusion and Future Directions

5-Hydroxy-7-methoxyflavanone (pinostrobin) is a plant metabolite with a compelling profile of

biological activities, most notably in the realm of anticancer research. Its ability to induce ROS-

mediated apoptosis presents a clear, targetable mechanism for drug development. While its

anti-inflammatory and neuroprotective potential is inferred from related structures, these areas

warrant direct investigation.

Future research should focus on several key areas:

o Comprehensive Pharmacokinetic Studies: Detailed in vivo ADME studies are necessary to

understand its bioavailability, metabolic fate, and potential for clinical translation.

« In Vivo Efficacy: The promising in vitro anticancer activity must be validated in relevant

animal models of cancer.

» Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs could lead to

the development of derivatives with improved potency, selectivity, and pharmacokinetic

properties.

o Target Identification: While ROS generation is a known mechanism, identifying the primary

upstream cellular targets of 5-Hydroxy-7-methoxyflavanone could reveal novel therapeutic
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strategies.

In conclusion, 5-Hydroxy-7-methoxyflavanone stands as a valuable natural product scaffold
for the development of new therapeutic agents. The technical framework provided in this guide
offers a solid foundation for researchers to build upon, accelerating the journey from plant
metabolite to potential clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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